molecular formula C14H17N3O2 B1449191 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione CAS No. 1542815-85-9

3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Cat. No. B1449191
CAS RN: 1542815-85-9
M. Wt: 259.3 g/mol
InChI Key: DQVVWNHMMCAUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione (CPCMID) is an organic compound that has been studied extensively in the field of organic chemistry. It is a cyclic 5-membered ring structure composed of an amino group, a phenyl group, a cyclopropyl group, and a methyl group. CPCMID has been studied extensively due to its unique structure and its potential applications in organic synthesis and scientific research.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Hydantoin derivatives, including compounds like 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione, are recognized for their significant role in medicinal chemistry. Their scaffold is desirable for its versatility, offering a range of biological and pharmacological activities. This group of compounds is important in therapeutic and agrochemical applications, contributing to the chemical or enzymatic synthesis of non-natural -amino acids and their conjugates with potential medical applications. The review emphasizes the importance of the hydantoin scaffold in drug discovery, supported by the use of several medications such as phenytoin and enzalutamide. It discusses the production of hydantoin using the Bucherer-Bergs reaction, highlighting its efficiency in synthesizing important natural products and potential therapeutics (Shaikh et al., 2023).

Heterocyclic Chemistry

Another aspect of scientific research involves the synthesis of heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, and others using derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one. These compounds are valuable as building blocks for creating a diverse range of heterocycles, demonstrating the versatility of related scaffolds in synthesizing compounds with potential applications in dyes and medicinal chemistry (Gomaa & Ali, 2020).

Pharmacological Applications

Thiazolidinediones, another related class, have been investigated for their role as PTP 1B inhibitors, offering insights into designing potential therapeutics for diseases like type 2 diabetes mellitus (T2DM). This research focuses on the amendments in the structural framework of the thiazolidinedione scaffold to optimize potential PTP 1B inhibitors, demonstrating the compound's significance in addressing insulin resistance and T2DM (Verma et al., 2019).

properties

IUPAC Name

3-[3-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(10-5-6-10)12(18)17(13(19)16-14)11-4-2-3-9(7-11)8-15/h2-4,7,10H,5-6,8,15H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVVWNHMMCAUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)CN)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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